2-Methoxy-3,4-dimethylbenzoic acid

Lipophilicity XLogP ADME

This polysubstituted aromatic carboxylic acid features a specific 2-methoxy-3,4-dimethyl substitution pattern, imparting unique lipophilicity (XLogP3=2.1) and polarity (TPSA=46.5 Ų). Critical for organic synthesis and as a CYP199A4 negative control—unlike generic analogs, its structure ensures reliable, reproducible results in enzyme specificity assays. Avoid resource waste from failed experiments; choose this authentic, high-purity building block for precise SPR and ADME studies.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 1245533-07-6
Cat. No. B3320499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3,4-dimethylbenzoic acid
CAS1245533-07-6
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)O)OC)C
InChIInChI=1S/C10H12O3/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3,(H,11,12)
InChIKeyHWHFXXPMPGGCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3,4-dimethylbenzoic acid (CAS 1245533-07-6): A Precisely Substituted Benzoic Acid Scaffold for Research and Synthesis


2-Methoxy-3,4-dimethylbenzoic acid (CAS 1245533-07-6) is a polysubstituted aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol [1]. Its structure is defined by a benzoic acid core bearing a methoxy group at the 2-position and methyl groups at the 3- and 4-positions. This specific substitution pattern imparts a unique profile of physicochemical properties, including a calculated XLogP3-AA of 2.1 and a topological polar surface area (TPSA) of 46.5 Ų [1]. These features distinguish it from simpler benzoic acid analogs and position it as a valuable building block in organic synthesis and a probe in biochemical studies .

2-Methoxy-3,4-dimethylbenzoic acid (CAS 1245533-07-6): Why Generic Substitution Fails in Research and Industrial Applications


The assumption that other methoxy- or dimethyl-substituted benzoic acids can serve as interchangeable substitutes for 2-methoxy-3,4-dimethylbenzoic acid is not supported by experimental data. Even minor alterations to the substitution pattern on the benzoic acid core can lead to profound, quantifiable differences in critical properties, including lipophilicity, molecular recognition, and metabolic stability [1][2]. For instance, the presence and position of methoxy and methyl groups directly impact the compound's ability to serve as a substrate for cytochrome P450 enzymes like CYP199A4, where specific structural motifs are required for efficient binding and catalysis [2]. Therefore, utilizing a generic analog in place of this specific compound can introduce unpredictable variability, potentially leading to failed syntheses, erroneous biological data, and a significant waste of research resources. The following section provides a detailed, quantitative analysis of these critical differentiators.

Quantitative Evidence Guide: Differentiating 2-Methoxy-3,4-dimethylbenzoic acid (CAS 1245533-07-6) from Key Analogs


Lipophilicity Profile of 2-Methoxy-3,4-dimethylbenzoic acid Compared to 3,4-Dimethylbenzoic Acid

The presence of the 2-methoxy group in 2-methoxy-3,4-dimethylbenzoic acid significantly modulates its lipophilicity compared to the non-methoxylated analog, 3,4-dimethylbenzoic acid. The target compound exhibits a calculated XLogP3-AA of 2.1, which is lower than the XLogP3 of 2.7 calculated for 3,4-dimethylbenzoic acid [1][2]. This quantifiable difference reflects the increased polarity and hydrogen-bonding capacity conferred by the methoxy substituent, impacting the compound's solubility and partitioning behavior in biological and chemical systems [1].

Lipophilicity XLogP ADME Physicochemical Properties

Polar Surface Area of 2-Methoxy-3,4-dimethylbenzoic acid Versus 3,4-Dimethylbenzoic Acid

The introduction of the 2-methoxy group significantly alters the compound's topological polar surface area (TPSA), a key determinant of a molecule's ability to cross biological membranes. 2-Methoxy-3,4-dimethylbenzoic acid has a calculated TPSA of 46.5 Ų, which is 9.2 Ų greater than the 37.3 Ų calculated for 3,4-dimethylbenzoic acid [1][2]. This represents a substantial relative increase of approximately 25%, indicating a notably more polar and less membrane-permeable character for the target compound [1].

Polar Surface Area TPSA Bioavailability Molecular Descriptors

Comparative Lipophilicity of 2-Methoxy-3,4-dimethylbenzoic acid and 2-Methoxybenzoic Acid

The addition of two methyl groups to the aromatic ring significantly increases the lipophilicity of the target compound compared to 2-methoxybenzoic acid. The XLogP3-AA of 2-methoxy-3,4-dimethylbenzoic acid is 2.1, whereas that of 2-methoxybenzoic acid is 1.6 [1][2]. This represents a quantifiable 31% increase in lipophilicity, driven entirely by the presence of the 3- and 4-methyl substituents [1].

Lipophilicity XLogP Structure-Activity Relationship Methyl Substitution

Inference of Metabolic Stability from CYP199A4 Substrate Binding Affinities for Structurally Related Analogs

The substitution pattern of 2-methoxy-3,4-dimethylbenzoic acid suggests a unique metabolic profile when compared to other methoxylated benzoic acids. The bacterial cytochrome P450 enzyme CYP199A4, a model system for oxidative metabolism, shows a strong preference for demethylating a methoxy group in the para position. The presence of additional substituents on the ring significantly impacts substrate binding affinity (Kd). For instance, 4-methoxybenzoic acid has a Kd of 0.28 ± 0.01 μM, while the addition of a meta-methoxy group in 3,4-dimethoxybenzoic acid weakens binding by two orders of magnitude to a Kd of 29.5 ± 3.1 μM [1]. 2-Methoxybenzoic acid, lacking a para-methoxy group, shows minimal binding and no detectable activity [1].

CYP450 Metabolic Stability Binding Affinity Class-Level Inference

Benchmark Purity and Quality Control Data for 2-Methoxy-3,4-dimethylbenzoic acid

Reputable chemical suppliers consistently provide 2-methoxy-3,4-dimethylbenzoic acid with a standard purity of ≥98%, as verified by batch-specific analytical reports . This high level of purity is essential for ensuring reproducible results in both chemical synthesis and biological assays. Suppliers like Bidepharm offer detailed Certificates of Analysis (CoA) including NMR, HPLC, and GC data, providing verifiable quality assurance that is often not available or is less stringently controlled for more generic or less-specialized analogs .

Purity Quality Control Procurement Reproducibility

Validated Application Scenarios for 2-Methoxy-3,4-dimethylbenzoic acid (CAS 1245533-07-6) Based on Evidence


Use as a Specific Building Block in Organic Synthesis Requiring Controlled Lipophilicity and Polarity

Based on its distinct physicochemical profile (XLogP3 = 2.1, TPSA = 46.5 Ų) [1], 2-methoxy-3,4-dimethylbenzoic acid is an ideal starting material for the synthesis of more complex molecules where a balance of moderate lipophilicity and polarity is required. Its specific substitution pattern provides a unique scaffold for introducing further functional groups via electrophilic aromatic substitution or for use in cross-coupling reactions, enabling the construction of libraries of compounds with tailored properties.

A Negative Control or Specific Probe in Cytochrome P450 Enzyme Studies

Given the well-established structure-activity relationship for CYP199A4, where para-methoxy groups are essential for efficient binding and catalysis [2], 2-methoxy-3,4-dimethylbenzoic acid serves as a valuable tool compound. Its lack of a para-methoxy group and the presence of sterically hindering methyl groups at the 3- and 4-positions make it a predicted poor substrate. This makes it an excellent negative control in assays designed to study the substrate specificity of CYP199A4 or other related enzymes, helping to confirm that observed activity is dependent on a para-substituted scaffold [2].

A Probe for Investigating Structure-Property Relationships in ADME Studies

The quantifiable differences in lipophilicity (XLogP3) and polar surface area (TPSA) between 2-methoxy-3,4-dimethylbenzoic acid and its close analogs (e.g., 3,4-dimethylbenzoic acid and 2-methoxybenzoic acid) [1][3] make it a valuable tool for structure-property relationship (SPR) studies. Researchers can use this compound to systematically investigate the impact of methoxy and methyl substitution patterns on key ADME (Absorption, Distribution, Metabolism, Excretion) parameters, such as membrane permeability, solubility, and metabolic stability, thereby informing drug design efforts.

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